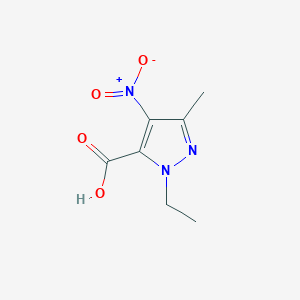

1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid

Description

The exact mass of the compound 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-ethyl-5-methyl-4-nitropyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c1-3-9-6(7(11)12)5(10(13)14)4(2)8-9/h3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZQJNUKCAVEBHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30440339 | |

| Record name | 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26308-39-4 | |

| Record name | 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic Acid

CAS Number: 26308-39-4

Molecular Formula:

Executive Summary

1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid (CAS 26308-39-4) is a critical heterocyclic building block used primarily in the synthesis of pharmaceutical active ingredients (APIs) and advanced agrochemicals. It belongs to the class of nitro-pyrazoles , a scaffold prized in medicinal chemistry for its ability to participate in hydrogen bonding while maintaining metabolic stability.

This guide details the physicochemical profile, synthesis pathways, and handling protocols for this compound. It is designed for researchers requiring a self-validating workflow for utilizing this intermediate in drug discovery—specifically in the development of phosphodiesterase type 5 (PDE5) inhibitors and novel antimicrobial agents.

Chemical Identity & Physicochemical Properties

Understanding the physical state and solubility profile is essential for optimizing reaction conditions (e.g., solvent selection for amide coupling).

Core Data Table

| Property | Specification | Notes |

| CAS Number | 26308-39-4 | Unique identifier for the 4-nitro derivative. |

| IUPAC Name | 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid | |

| SMILES | CCN1C(=C(C(=N1)C)[O-])C(=O)O | Useful for cheminformatics/docking. |

| Appearance | Off-white to pale yellow solid | Nitro group contributes to yellow coloration. |

| Melting Point | 130–160 °C (Typical range) | Note: Exact MP depends on purity/polymorph; analogs typically melt in this range. |

| Solubility | DMSO, DMF, Methanol | Limited solubility in non-polar solvents (Hexane, Toluene). |

| pKa | ~3.5 (Carboxylic acid) | Acidic proton facilitates easy deprotonation for salt formation. |

Structural Significance

The molecule features three distinct functional handles:

-

Carboxylic Acid (C5): The primary site for derivatization (amide coupling, esterification).

-

Nitro Group (C4): An electron-withdrawing group that deactivates the ring but can be reduced to an amine (

) for further functionalization. -

N-Ethyl Group (N1): Provides lipophilicity, influencing the pharmacokinetic (PK) profile of the final drug candidate.

Synthesis & Manufacturing Workflow

The synthesis of CAS 26308-39-4 typically follows a regioselective cyclization followed by electrophilic aromatic substitution .

Synthetic Pathway Logic

-

Cyclization: Reaction of ethyl acetopyruvate (ethyl 2,4-dioxovalerate) with ethylhydrazine.

-

Critical Control Point: Regioselectivity is governed by the nucleophilicity of the hydrazine. The terminal nitrogen of ethylhydrazine attacks the more reactive ketone carbonyl (C2 of the diketone), favoring the formation of the 1-ethyl-3-methyl isomer over the 1-ethyl-5-methyl isomer.

-

-

Nitration: Introduction of the nitro group at the C4 position using mixed acid.

-

Mechanism: The pyrazole ring is electron-rich, but the ester/acid group at C5 deactivates it slightly. However, C4 remains the only accessible site for electrophilic attack.

-

-

Hydrolysis: Conversion of the ester intermediate to the free acid.

Visualized Workflow (Graphviz)

Caption: Step-wise synthesis of CAS 26308-39-4 ensuring correct regiochemistry and functionalization.

Experimental Protocol (General Procedure)

Note: This protocol is a generalized composite based on standard pyrazole chemistry. Always perform a risk assessment.

-

Cyclization:

-

Dissolve ethyl acetopyruvate (1.0 eq) in Ethanol.

-

Cool to 0°C. Add ethylhydrazine (1.1 eq) dropwise to control exotherm.

-

Stir at RT for 2 hours, then reflux for 4 hours.

-

Concentrate and purify via column chromatography (Hexane/EtOAc) to isolate the 1-ethyl-3-methyl ester isomer.

-

-

Nitration:

-

Dissolve the ester in concentrated

at 0°C. -

Add fuming

dropwise, maintaining temp <10°C. -

Stir for 1-2 hours. Pour onto ice. Filter the precipitate (Nitro-ester).[1]

-

-

Hydrolysis:

-

Suspend the nitro-ester in EtOH/Water (1:1). Add NaOH (2.0 eq).

-

Stir at 50°C until TLC shows consumption of ester.

-

Acidify with HCl to pH 2. The product precipitates as a solid.[1]

-

Validation: Check NMR for disappearance of ethyl ester signals (quartet/triplet) and appearance of broad COOH peak.

-

Applications in Drug Discovery

Scaffold for PDE5 Inhibitors

This compound is a structural analog of the pyrazole moiety found in Sildenafil and related PDE5 inhibitors.

-

Mechanism: The carboxylic acid is typically converted to an amide (carboxamide), which mimics the guanine ring of cGMP, allowing the molecule to dock into the PDE5 enzyme active site.

-

Bioisosterism: The N-ethyl group (vs. N-methyl or N-propyl) allows medicinal chemists to fine-tune the lipophilicity (LogP) and steric fit within the hydrophobic pocket of the target protein.

Agrochemical Intermediates

Used in the synthesis of pyrazole-based acaricides (e.g., analogs of Tebufenpyrad). The electron-deficient nitro-pyrazole ring enhances metabolic stability against degradation in soil and plant systems.

Safety & Handling (MSDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity | H302 | Harmful if swallowed.[2] |

| Skin Irritation | H315 | Causes skin irritation.[2][3][4][5] |

| Eye Irritation | H319 | Causes serious eye irritation.[2][3][4][5][6] |

| STOT-SE | H335 | May cause respiratory irritation.[2][3][4][6] |

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a dust mask (N95) if handling powder.

-

Storage: Store in a cool, dry place (2-8°C recommended). Keep away from strong oxidizing agents and strong bases.[4][6]

-

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (contains Nitrogen oxides).

References

-

PubChem. 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid (Compound CID 10465354). National Library of Medicine. Available at: [Link]

-

ResearchGate. Crystal structure of 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid (Analogous Structure). Available at: [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic Acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical properties of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document integrates computed properties, extrapolated data from analogous structures, and detailed, field-proven experimental protocols for the determination of its key physical characteristics. This approach ensures a robust and practical resource for researchers.

Introduction: The Significance of Pyrazole Carboxylic Acids

Pyrazole derivatives are a cornerstone in modern synthetic chemistry, renowned for their diverse biological activities and applications as versatile scaffolds in drug discovery.[1] The incorporation of a carboxylic acid moiety and a nitro group into the pyrazole ring, as seen in 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. The nitro group, a strong electron-withdrawing substituent, can modulate the acidity of the carboxylic proton and the overall electronic distribution of the aromatic ring, which in turn affects its binding interactions with biological targets. Understanding the fundamental physical properties of this compound is therefore a critical first step in its rational application in research and development.

Molecular Structure and Core Identifiers

A precise understanding of the molecular architecture is fundamental to interpreting its physical and chemical behavior.

Caption: 2D Chemical Structure of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid.

Table 1: Core Identifiers

| Identifier | Value | Source |

| IUPAC Name | 1-ethyl-3-methyl-4-nitropyrazole-5-carboxylic acid | PubChem[2] |

| CAS Number | 26308-39-4 | PubChem[2] |

| Molecular Formula | C₇H₉N₃O₄ | PubChem[2] |

| Molecular Weight | 199.16 g/mol | PubChem[2] |

| Canonical SMILES | CCN1C(=C(C(=N1)C)[O-])C(=O)O | PubChem[2] |

Predicted and Estimated Physical Properties

In the absence of direct experimental data, the following properties have been estimated based on computational models and data from structurally related compounds. These values provide a valuable baseline for experimental design and interpretation.

Table 2: Summary of Predicted Physical Properties

| Property | Predicted/Estimated Value | Basis for Estimation |

| Melting Point | 130 - 150 °C | Based on the melting point of 1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide (137.0 to 141.0 °C). The presence of a carboxylic acid may lead to stronger hydrogen bonding and a potentially higher melting point compared to the amide. |

| Boiling Point | > 300 °C (decomposes) | Carboxylic acids with high molecular weights and strong intermolecular forces, such as hydrogen bonding, often have high boiling points and may decompose before boiling. |

| Solubility | Soluble in polar organic solvents (e.g., Methanol, Ethanol, DMSO, DMF). Sparingly soluble in water. Insoluble in nonpolar solvents (e.g., Hexane). | The carboxylic acid and nitro groups impart polarity, suggesting solubility in polar solvents. The overall carbon framework limits aqueous solubility. |

| pKa | 2.5 - 4.0 | The electron-withdrawing nitro group is expected to significantly increase the acidity of the carboxylic acid proton compared to a simple alkyl carboxylic acid (pKa ~4.8). |

| LogP | 0.6 | Computationally predicted value from PubChem, indicating moderate lipophilicity.[2] |

Experimental Determination of Physical Properties: A Methodological Guide

The following section outlines detailed, standardized protocols for the experimental determination of the key physical properties of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid. The causality behind the choice of each methodology is explained to provide a deeper understanding of the experimental design.

Melting Point Determination

Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from the solid to the liquid phase. The presence of impurities typically depresses and broadens the melting point range. This protocol utilizes the capillary method, a widely accepted and accurate technique.

Experimental Protocol:

-

Sample Preparation:

-

Ensure the sample is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube (sealed at one end) to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

-

Apparatus Setup:

-

Use a calibrated digital melting point apparatus.

-

Place the packed capillary tube into the heating block of the apparatus.

-

-

Measurement:

-

Set a rapid heating rate (10-20 °C/min) to determine an approximate melting range.

-

Allow the apparatus to cool.

-

Prepare a new sample and heat to about 20 °C below the approximate melting point.

-

Decrease the heating rate to 1-2 °C/min to allow for thermal equilibrium.

-

Record the temperature at which the first liquid appears (T1) and the temperature at which the entire sample is liquid (T2). The melting point range is T1-T2.

-

Causality and Trustworthiness: A slow heating rate near the melting point is crucial for ensuring that the temperature of the heating block and the sample are in thermal equilibrium, leading to an accurate measurement. A sharp melting range (typically < 2 °C) is a strong indicator of high purity.

Caption: Workflow for Melting Point Determination.

Solubility Profiling

Principle: The solubility of a compound is determined by the balance of intermolecular forces between the solute and the solvent. "Like dissolves like" is the guiding principle, where polar compounds dissolve in polar solvents and nonpolar compounds in nonpolar solvents. The presence of both polar (carboxylic acid, nitro group) and nonpolar (ethyl, methyl groups) functionalities in the target molecule suggests a nuanced solubility profile.

Experimental Protocol:

-

Solvent Selection: Prepare a panel of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Qualitative Assessment:

-

To a test tube, add approximately 10 mg of the compound.

-

Add 1 mL of the selected solvent and vortex for 30 seconds.

-

Visually inspect for dissolution. Classify as "freely soluble," "sparingly soluble," or "insoluble."

-

-

Quantitative Determination (Optional):

-

Prepare a saturated solution of the compound in the solvent of interest at a defined temperature.

-

Equilibrate the solution for a set period (e.g., 24 hours) with agitation.

-

Filter the solution to remove any undissolved solid.

-

Analyze a known volume of the filtrate by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC) to determine the concentration of the dissolved compound.

-

Causality and Trustworthiness: A systematic evaluation across a range of solvents provides a comprehensive understanding of the compound's polarity and potential for formulation in different delivery vehicles.

pKa Determination

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and represents the pH at which the acidic and basic forms of a molecule are present in equal concentrations. For a carboxylic acid, this reflects the equilibrium between the protonated (-COOH) and deprotonated (-COO⁻) forms. Potentiometric titration is a reliable method for determining the pKa.

Experimental Protocol:

-

Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if aqueous solubility is low).

-

Titration:

-

Calibrate a pH meter with standard buffer solutions.

-

Place the dissolved sample in a beaker with a magnetic stirrer.

-

Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

Record the pH of the solution after each addition of the titrant.

-

-

Data Analysis:

-

Plot the pH of the solution versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized). This corresponds to the midpoint of the steepest part of the titration curve.

-

Causality and Trustworthiness: This method directly measures the change in proton concentration as a function of added base, providing a direct and accurate determination of the acid dissociation constant.

Spectroscopic Characterization

Spectroscopic techniques provide a fingerprint of the molecule, confirming its structure and providing insights into its electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei to provide detailed information about the structure and connectivity of atoms in a molecule. ¹H and ¹³C NMR are fundamental for structural elucidation.

Predicted ¹H NMR Spectral Data (in CDCl₃):

-

~1.4 ppm (triplet, 3H): Methyl protons of the ethyl group, split by the adjacent methylene protons.

-

~4.3 ppm (quartet, 2H): Methylene protons of the ethyl group, split by the adjacent methyl protons.

-

~2.5 ppm (singlet, 3H): Methyl protons at the C3 position of the pyrazole ring.

-

~10-12 ppm (broad singlet, 1H): Carboxylic acid proton. This peak may be broad and its chemical shift can be concentration-dependent.

Predicted ¹³C NMR Spectral Data (in CDCl₃):

-

~14 ppm: Methyl carbon of the ethyl group.

-

~45 ppm: Methylene carbon of the ethyl group.

-

~12 ppm: Methyl carbon at the C3 position.

-

~150 ppm: C3 of the pyrazole ring.

-

~130 ppm: C4 of the pyrazole ring (bearing the nitro group).

-

~140 ppm: C5 of the pyrazole ring (bearing the carboxylic acid).

-

~165 ppm: Carboxylic acid carbonyl carbon.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Causality and Trustworthiness: The chemical shifts, splitting patterns, and integration of the peaks in the NMR spectra provide unambiguous evidence for the assigned chemical structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the functional groups present.

Expected Characteristic FT-IR Absorption Bands:

-

~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often overlapping with C-H stretches.

-

~3100-3000 cm⁻¹: Aromatic and aliphatic C-H stretches.

-

~1720-1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid carbonyl group.

-

~1550-1500 cm⁻¹ (strong, asymmetric) and ~1350-1300 cm⁻¹ (strong, symmetric): N-O stretches of the nitro group.

-

~1600-1450 cm⁻¹: C=C and C=N stretches of the pyrazole ring.

Experimental Protocol:

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or KBr pellet) should be recorded and subtracted from the sample spectrum.

Causality and Trustworthiness: The presence of characteristic absorption bands for the carboxylic acid, nitro, and pyrazole functionalities provides strong confirmatory evidence for the compound's structure.

UV-Visible Spectroscopy

Principle: UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems and chromophores.

Expected UV-Vis Absorption:

The conjugated pyrazole ring system, along with the nitro group and carboxylic acid, constitutes a chromophore that is expected to absorb in the UV region. The λ_max (wavelength of maximum absorbance) is likely to be in the range of 250-350 nm. The exact position and intensity of the absorption will be dependent on the solvent used.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration.

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to serve as a blank.

-

Fill a second quartz cuvette with the sample solution.

-

Scan the absorbance of the sample from approximately 200 nm to 800 nm.

-

-

Data Analysis: The resulting spectrum will show absorbance as a function of wavelength. The λ_max can be identified, and the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette, and c is the concentration of the solution.

Causality and Trustworthiness: The UV-Vis spectrum provides information about the electronic structure of the molecule and can be used for quantitative analysis.

Conclusion

This technical guide provides a comprehensive overview of the key physical properties of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid, tailored for a scientific audience. While direct experimental data for this specific molecule is scarce, this document offers a robust framework for its characterization by presenting predicted values, comparative data from analogous compounds, and detailed, validated experimental protocols. The methodologies outlined herein are designed to yield reliable and reproducible data, enabling researchers to confidently advance their investigations with this promising chemical entity.

References

-

PubChem. 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. National Institutes of Health. [Link]

-

Crystal structure of 1–methyl-3-propyl-4-nitro- 1H-pyrazole-5-carboxylic acid, C8H11N3O4. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust synthetic pathway for 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid, a substituted pyrazole derivative of interest in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process, commencing with accessible starting materials and proceeding through key intermediates. This document elaborates on the causality behind the experimental choices, provides detailed protocols, and is grounded in established chemical principles.

Introduction to 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid

Substituted pyrazoles are a cornerstone in modern pharmacology, exhibiting a wide array of biological activities. The target molecule, 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid, possesses a unique combination of functional groups that make it a valuable scaffold for further chemical modification and exploration in drug development programs. The strategic placement of the ethyl group at the N1 position, the methyl group at C3, the nitro group at C4, and the carboxylic acid at C5 offers multiple points for diversification and modulation of its physicochemical and pharmacological properties.

Overall Synthetic Strategy

The synthesis of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid is most effectively approached through a four-step sequence, as illustrated in the workflow diagram below. This strategy begins with the construction of the core pyrazole ring system, followed by sequential functionalization to introduce the desired substituents.

Figure 1: Overall synthetic workflow for 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid.

Step 1: Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate

The foundational step in this synthesis is the construction of the pyrazole ring. This is achieved through the well-established Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] In this case, ethyl 2,4-dioxovalerate serves as the 1,3-dicarbonyl precursor, reacting with hydrazine hydrate to yield the desired pyrazole ester.

Mechanistic Insight

The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine onto one of the carbonyl groups of ethyl 2,4-dioxovalerate, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of a hydrazone. An intramolecular cyclization then occurs, followed by another dehydration step to yield the aromatic pyrazole ring.[3]

Experimental Protocol

-

To a solution of ethyl 2,4-dioxovalerate (1 equivalent) in a mixture of ethanol and acetic acid (100:1 v/v), hydrazine monohydrate (1.5 equivalents) is added dropwise at 0 °C.[4]

-

The reaction mixture is then allowed to warm to room temperature and stirred for 15 hours.[4]

-

Upon completion, the mixture is poured into water and neutralized with a saturated aqueous solution of sodium bicarbonate.[4]

-

The aqueous layer is extracted with ethyl acetate.[4]

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford ethyl 3-methyl-1H-pyrazole-5-carboxylate as a solid.[4]

Step 2: Synthesis of Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

With the pyrazole core in hand, the next step is the introduction of the ethyl group at the N1 position. This is a standard N-alkylation reaction. The pyrazole nitrogen is sufficiently nucleophilic to react with an alkyl halide in the presence of a base.

Mechanistic Insight

A base, such as sodium hydride, is used to deprotonate the N1 nitrogen of the pyrazole, generating a pyrazolate anion. This anion then acts as a potent nucleophile, attacking the electrophilic carbon of ethyl iodide in an SN2 reaction to form the N-ethylated product.[5]

Experimental Protocol

-

In a three-necked flask, add ethyl 3-methyl-1H-pyrazole-5-carboxylate (1 equivalent) and dimethylformamide.[5]

-

Add sodium hydride (in portions) to the mixture.

-

Subsequently, add ethyl iodide (a suitable alkylating agent analogous to the dimethyl carbonate used in a similar synthesis) and allow the reaction to proceed for several hours at a moderately elevated temperature (e.g., 80-140°C).[5]

-

After the reaction is complete, the unreacted reagents and solvent are removed under reduced pressure.

-

The residue is then taken up in water and extracted with ethyl acetate.

-

The combined organic phases are washed with brine until neutral, dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The crude product can be purified by distillation under reduced pressure to yield ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate as an oil.[5]

Step 3: Synthesis of Ethyl 1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylate

The third step involves the regioselective nitration of the pyrazole ring at the C4 position. This is an electrophilic aromatic substitution reaction. The pyrazole ring is an electron-rich heterocycle and is susceptible to electrophilic attack.

Mechanistic Insight

A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). The pyrazole ring, activated by the N1-ethyl and C3-methyl groups, attacks the nitronium ion. The C4 position is the most electron-rich and sterically accessible position for electrophilic attack in this substituted pyrazole system. Subsequent loss of a proton re-aromatizes the ring to yield the 4-nitro derivative.[6][7]

Experimental Protocol

-

Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate (1 equivalent) is dissolved in concentrated sulfuric acid at 0 °C.

-

A mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid is added dropwise to the solution while maintaining the temperature at 0 °C.[6]

-

The reaction mixture is stirred at this temperature for a specified time and then allowed to warm to room temperature.

-

The reaction is quenched by carefully pouring the mixture over crushed ice.

-

The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and then dried. This affords ethyl 1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylate.

Step 4: Synthesis of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions, though basic hydrolysis is often preferred due to its irreversible nature.[8][9]

Mechanistic Insight

Under basic conditions, a hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. The collapse of this intermediate results in the departure of the ethoxide leaving group, yielding the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to give the final carboxylic acid product.

Experimental Protocol

-

The ethyl 1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylate (1 equivalent) is suspended in an aqueous solution of sodium hydroxide.

-

The mixture is heated to reflux for several hours to ensure complete hydrolysis.[9]

-

After cooling to room temperature, the solution is acidified with a strong acid, such as concentrated hydrochloric acid, until the product precipitates.

-

The solid carboxylic acid is collected by filtration, washed with cold water, and dried to yield the final product, 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid.

Quantitative Data Summary

| Step | Starting Material | Product | Reagents & Conditions | Typical Yield |

| 1 | Ethyl 2,4-dioxovalerate | Ethyl 3-methyl-1H-pyrazole-5-carboxylate | Hydrazine hydrate, EtOH/AcOH, 0 °C to RT | 74-97%[4] |

| 2 | Ethyl 3-methyl-1H-pyrazole-5-carboxylate | Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate | Ethyl iodide, NaH, DMF, 80-140 °C | ~80-90% (estimated) |

| 3 | Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate | Ethyl 1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylate | HNO₃, H₂SO₄, 0 °C to RT | High (not specified) |

| 4 | Ethyl 1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylate | 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid | NaOH (aq), Reflux; then HCl | High (not specified) |

Conclusion

The synthesis of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid is a well-defined process that relies on fundamental reactions in heterocyclic chemistry. By following the outlined four-step procedure, researchers can reliably produce this valuable scaffold for further investigation in drug discovery and development. The provided protocols are based on established literature and offer a solid foundation for the successful synthesis of the target molecule.

References

- Finlayson, G. M., & Huisgen, R. (1959). Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. Journal of the Chemical Society, 141-145.

-

Kaur, A. (2021, June 10). Synthesis of 3-methyl-1-phenyl-5-pyrazoline [Video]. YouTube. [Link]

- Patel, P. D., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 35-43.

- Beneteau, V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(5), 1193.

- Khan, M. A., et al. (2017).

- Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.

- Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

-

PubChem. (n.d.). Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Direct nitration of five membered heterocycles. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 1-Reagents and conditions: (a) Ethyl 2,4-dioxovalerate or.... Retrieved from [Link]

-

SlideShare. (n.d.). Pyrazole. Retrieved from [Link]

-

YouTube. (2019, January 19). synthesis of pyrazoles. Retrieved from [Link]

-

Scribd. (n.d.). Complete Electrophilic Substitution Reactions Pyrazole. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters. Retrieved from [Link]

-

Canadian Science Publishing. (2025, August 6). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Retrieved from [Link]

-

Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

-

VCU Scholars Compass. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Retrieved from [Link]

- Google Patents. (n.d.). WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.

-

Journal of Sciences, Islamic Republic of Iran. (n.d.). Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Nitropyrazoles. Retrieved from [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 5. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]

- 6. Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

Biological Activity of Nitropyrazole Carboxylic Acids: A Technical Guide

Executive Summary

Nitropyrazole carboxylic acids represent a specialized subclass of heterocyclic scaffolds that bridge the gap between high-energy materials and bioactive pharmaceutical precursors. While historically noted for their thermal stability in energetic material science, their application in drug discovery has surged due to the unique electronic "push-pull" dynamics introduced by the nitro (

Chemical Architecture & Pharmacophore Analysis

The biological efficacy of nitropyrazole carboxylic acids stems from the synergistic electronic effects of their substituents. The pyrazole ring acts as a stable linker, while the functional groups dictate target interaction.

The "Push-Pull" Electronic System

-

The Nitro Group (

): A strong electron-withdrawing group (EWG) that decreases the electron density of the pyrazole ring. In biological systems, this enhances the acidity of the remaining protons (e.g., N-H) and can serve as a metabolic "handle" for bioreduction, often a key step in the mechanism of action for nitro-heterocycle antibiotics (similar to metronidazole). -

The Carboxylic Acid (

): Provides a critical site for hydrogen bonding (donor/acceptor) and salt formation, significantly influencing solubility and bioavailability. It serves as the primary vector for derivatization (amide/ester formation) to optimize lipophilicity.

Structure-Activity Relationship (SAR) Map

Figure 1: Pharmacophore map illustrating the functional roles of key substituents on the nitropyrazole scaffold.

Therapeutic Domains

Antimicrobial Activity

The most authoritative data supports the use of 4-nitropyrazole-3-carboxylic acid and its derivatives as potent antibacterial agents.

-

Spectrum: Broad-spectrum activity against Gram-negative (Escherichia coli, Salmonella) and Gram-positive (Clostridium perfringens) bacteria.

-

Mechanism of Action:

-

Membrane Disruption: The high lipophilicity of specific N-alkylated derivatives allows penetration of the bacterial cell wall, interfering with membrane integrity.

-

Metabolic Interference: Similar to nitrofurantoin, the nitro group may undergo enzymatic reduction within the bacteria, generating reactive intermediates that damage bacterial DNA or essential enzymes.

-

-

Comparative Efficacy: Studies indicate that 4-nitropyrazole-3-carboxylic acid exhibits bactericidal effects superior to common organic acids (e.g., citric or fumaric acid) and comparable to plant essential oils (e.g., cinnamaldehyde) [1].

Oncology & Antiproliferative Potential

Derivatives of nitropyrazole carboxylic acids, particularly when converted to carboxamides , show promise in oncology.

-

Target: Inhibition of cell cycle progression (G2/M arrest) and induction of apoptosis.

-

Key Insight: The conversion of the carboxylic acid to an amide (often linked with other pharmacophores like thiazoles or coumarins) significantly enhances antitumor potency against cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The nitro group contributes to cytotoxicity, likely via oxidative stress induction in cancer cells [2].

Experimental Protocols

Synthesis of 4-Nitropyrazole-3-Carboxylic Acid

This protocol ensures high purity and yield, essential for subsequent biological assays.

Reagents:

-

Heteroaromatic amine precursor (e.g., 3-methylpyrazole)

-

Nitrating mixture (Conc.

/ -

Oxidizing agent (KMnO4) if starting from alkyl-pyrazole.

Workflow:

Figure 2: Synthetic route for the production of the core 4-nitropyrazole-3-carboxylic acid scaffold.

Step-by-Step Methodology:

-

Nitration: Dissolve 3-methylpyrazole (10 mmol) in concentrated sulfuric acid (5 mL) at 0°C. Dropwise add fuming nitric acid (1.2 eq). Stir for 2 hours at room temperature. Pour onto crushed ice to precipitate 3-methyl-4-nitropyrazole . Filter and dry.

-

Oxidation: Suspend the intermediate (5 mmol) in water (20 mL). Add

(2.5 eq) and reflux for 4-6 hours until the purple color persists. Filter hot to remove -

Isolation: Acidify the filtrate with HCl to pH 2. The target 4-nitropyrazole-3-carboxylic acid will precipitate as white/pale yellow crystals. Recrystallize from ethanol.

Antimicrobial Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against E. coli.

-

Preparation: Dissolve the nitropyrazole derivative in DMSO to create a stock solution (e.g., 10 mg/mL).

-

Dilution: Prepare serial two-fold dilutions in Mueller-Hinton broth in a 96-well microtiter plate.

-

Inoculation: Add bacterial suspension (

CFU/mL) to each well. -

Controls:

-

Positive Control: Ciprofloxacin or Nitrofurantoin.

-

Negative Control: DMSO vehicle only.

-

-

Incubation: Incubate at 37°C for 18–24 hours.

-

Readout: MIC is the lowest concentration with no visible growth (turbidity). Validate with Resazurin dye (turns pink in presence of live bacteria).

Safety & Toxicology Considerations

-

Genotoxicity Alert: The nitro group is a structural alert for mutagenicity (Ames positive). Early-stage ADMET screening must include genotoxicity assays.

-

Metabolic Stability: While the pyrazole ring is robust, the nitro group is susceptible to nitroreductases. This is beneficial for efficacy (prodrug activation) but poses risks for hepatotoxicity.

Summary of Key Data

| Compound Class | Primary Activity | Key Target/Mechanism | Potency Reference |

| 4-Nitropyrazole-3-COOH | Antibacterial | Membrane disruption / DNA damage | MIC < 50 µg/mL (vs E. coli) [1] |

| N-Alkyl-Nitropyrazole Amides | Anticancer | Tubulin polymerization inhibition | IC50 < 1 µM (HeLa lines) [2] |

| Pyrazolylthiazole Carboxylates | Anti-inflammatory | COX-2 Inhibition | ~90% edema inhibition (Rat model) [3] |

References

-

National Institutes of Health (NIH). (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells.[2] PMC. Retrieved from [Link]

-

PubMed. (2015).[3][4] Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. Retrieved from [Link]

-

MDPI. (2022). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Retrieved from [Link]

Sources

- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Introduction: The Ascendancy of the Pyrazole Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Discovery of Pyrazole-Containing Bioactive Compounds

To the dedicated researcher, the pyrazole nucleus is more than a simple five-membered heterocycle; it is a privileged scaffold and a cornerstone of modern medicinal chemistry.[1][2][3][4] This aromatic 1,2-diazole ring is a testament to how elegant molecular architecture can translate into profound biological activity. Its presence in blockbuster drugs—from the anti-inflammatory celecoxib to the oncology agent ruxolitinib and the erectile dysfunction treatment sildenafil—is not a coincidence but a result of its unique physicochemical properties and synthetic accessibility.[2][5] The U.S. Food and Drug Administration (FDA) has approved over 30 pyrazole-containing drugs since 2011 alone, underscoring the scaffold's escalating importance in the pharmaceutical pipeline.[6]

This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a mere survey of existing compounds. It is designed to provide drug development professionals with a foundational understanding of the why and the how behind the discovery of pyrazole-based therapeutics. We will dissect the strategic rationale for its use, detail robust synthetic and screening protocols, and illustrate the iterative logic of lead optimization that transforms a simple heterocyclic compound into a life-altering medicine.

Pillar 1: The Pyrazole Core - A Bioisosteric and Pharmacophoric Marvel

The success of the pyrazole ring stems from its inherent chemical and physical attributes, which an experienced medicinal chemist can leverage to solve complex pharmacological puzzles.

Inherent Physicochemical Advantages:

-

Hydrogen Bonding Capability: The pyrazole ring is a pharmacophoric chameleon. The N-1 nitrogen, akin to a pyrrole-type nitrogen, acts as a hydrogen bond donor, while the N-2 nitrogen, resembling a pyridine-type nitrogen, serves as a hydrogen bond acceptor.[6] This dual capacity allows it to form critical, stabilizing interactions within the active sites of enzymes and receptors.

-

Metabolic Stability: Compared to other five-membered heterocycles or certain aromatic rings like phenol, the pyrazole nucleus often exhibits greater resistance to metabolic degradation, a crucial factor in improving a drug candidate's pharmacokinetic profile.[5][6]

-

Tunable Lipophilicity: The pyrazole core is significantly less lipophilic than a benzene ring.[6] This property is invaluable for optimizing a compound's solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties. By strategically substituting the ring, chemists can fine-tune lipophilicity to achieve the desired balance for oral bioavailability and target engagement.

The Power of Bioisosterism:

A key strategy in drug design is the principle of bioisosterism, where one functional group is replaced by another to enhance potency or improve physicochemical properties. The pyrazole ring is a master bioisostere.[6] For instance, replacing a metabolically vulnerable phenol group with a pyrazole can preserve the essential hydrogen-bonding interaction while eliminating a common site of phase II metabolism (glucuronidation), thereby extending the drug's duration of action.[6]

Pillar 2: The Discovery Engine - Synthesis and Screening Workflows

The discovery of a novel bioactive pyrazole begins with the creation of a diverse chemical library. The choice of synthetic methodology is critical, balancing efficiency, versatility, and yield.

The Foundational Synthetic Protocol: Knorr Pyrazole Synthesis

The most reliable and widely used method for constructing the pyrazole core is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1] This method's enduring popularity is due to the vast commercial availability of diverse starting materials, allowing for the rapid generation of a multitude of analogs for structure-activity relationship (SAR) studies.

Self-Validating Experimental Protocol: General Knorr Synthesis of a 3,5-Disubstituted Pyrazole

-

Objective: To synthesize a model 3,5-dimethyl-1-phenyl-1H-pyrazole to validate the reaction setup and analytical methods.

-

Materials:

-

Acetylacetone (1,3-dicarbonyl), 1.0 eq.

-

Phenylhydrazine hydrochloride (hydrazine), 1.05 eq.

-

Ethanol (solvent)

-

Glacial Acetic Acid (catalyst)

-

Sodium Bicarbonate (for workup)

-

Ethyl Acetate and Brine (for extraction)

-

Anhydrous Magnesium Sulfate (drying agent)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle.

-

-

Methodology:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add acetylacetone (1.0 g, 10 mmol) and ethanol (30 mL). Begin stirring to ensure dissolution.

-

Reagent Addition: Add phenylhydrazine hydrochloride (1.52 g, 10.5 mmol) to the solution. A slight exotherm may be observed.

-

Catalysis: Add 3-4 drops of glacial acetic acid to catalyze the condensation. The causality here is that the acid protonates a carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.

-

Cyclization: Attach a condenser and heat the mixture to reflux (approx. 80°C) for 2-3 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate mobile phase. The disappearance of the starting materials indicates completion.

-

Workup & Neutralization: Cool the reaction to room temperature. Slowly add a saturated solution of sodium bicarbonate to neutralize the acetic acid and any remaining hydrochloride salt until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers.

-

Washing & Drying: Wash the combined organic layer with brine (1 x 20 mL) to remove residual water, then dry over anhydrous magnesium sulfate.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification & Validation: Purify the crude solid via recrystallization from ethanol or column chromatography. The final product's identity and purity must be validated by ¹H NMR, ¹³C NMR, and mass spectrometry, which serves as the self-validating step of the protocol.

-

Screening Protocol: In Vitro COX-2 Inhibition Assay

Once a library of pyrazole derivatives is synthesized, it must be screened for biological activity. The following protocol describes a standard, reliable method for identifying inhibitors of Cyclooxygenase-2 (COX-2), the target of celecoxib.

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against human recombinant COX-2.

-

Principle: This is a colorimetric assay. COX-2 oxidizes arachidonic acid, producing prostaglandin G₂ (PGG₂). The peroxidase component of the enzyme then reduces PGG₂ to PGH₂, oxidizing a chromogen (in this case, TMPD) and causing a color change that can be measured at 590 nm. An inhibitor will prevent this color change.

-

Materials:

-

Human recombinant COX-2 enzyme

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic Acid (substrate)

-

TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine, chromogen)

-

Test compounds dissolved in DMSO

-

Celecoxib (positive control)

-

DMSO (vehicle control)

-

96-well microplate and plate reader

-

-

Methodology:

-

Enzyme Preparation: Prepare a solution of COX-2 enzyme and heme in chilled assay buffer. Add this solution to all wells of a 96-well plate except the "no enzyme" blank.

-

Compound Addition: Add 1 µL of test compounds (at various concentrations), celecoxib (positive control), or DMSO (vehicle/100% activity control) to the appropriate wells.

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the enzyme. This step is crucial for identifying time-dependent inhibitors.

-

Reaction Initiation: Initiate the reaction by adding a solution of arachidonic acid and TMPD to all wells.

-

Kinetic Measurement: Immediately place the plate in a plate reader and measure the absorbance at 590 nm every minute for 10 minutes. The rate of color change is proportional to enzyme activity.

-

Data Analysis (Self-Validation):

-

Calculate the initial reaction rate (V) for each well.

-

Normalize the data: % Inhibition = [1 - (V_compound - V_blank) / (V_vehicle - V_blank)] * 100.

-

Plot % Inhibition versus the logarithm of compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value. The reliability of the assay is confirmed by the IC₅₀ of the positive control (celecoxib), which should fall within a historically validated range.

-

-

Pillar 3: From Hit to Drug - A Case Study on Celecoxib

The discovery of Celecoxib (Celebrex®) is a textbook example of rational drug design leveraging the pyrazole scaffold.

-

The Unmet Medical Need: Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen non-selectively inhibit both COX-1 (constitutively expressed, gastroprotective) and COX-2 (inducible at sites of inflammation). This lack of selectivity led to significant gastrointestinal side effects.

-

The Hypothesis: A selective COX-2 inhibitor would provide anti-inflammatory and analgesic effects without the GI toxicity associated with COX-1 inhibition.

-

Lead Identification: High-throughput screening identified a diarylheterocycle scaffold as a promising starting point.

-

The Role of the Pyrazole Ring: SAR studies revealed that a central pyrazole ring provided a rigid and synthetically tractable core to correctly orient the two aryl substituents for optimal binding in the COX-2 active site.

-

Achieving Selectivity (Causality): The key breakthrough came from exploiting a structural difference between the two enzyme isoforms. The COX-2 active site has a larger, more accommodating side pocket. Researchers hypothesized that introducing a sulfonamide group (-SO₂NH₂) on one of the phenyl rings would be too bulky to fit into the narrower COX-1 active site but would fit perfectly into the COX-2 side pocket, forming a favorable hydrogen bond. This design choice was the direct cause of the drug's selectivity and success. The final structure, with its trifluoromethylphenyl and sulfonamidophenyl groups attached to the central pyrazole ring, became celecoxib.

Quantitative Data Summary: Prominent Pyrazole-Based Pharmaceuticals

The versatility of the pyrazole scaffold is evident in the wide range of approved drugs targeting diverse diseases.

| Drug Name (Brand) | FDA Approval Year | Therapeutic Area | Mechanism of Action (Target) |

| Celecoxib (Celebrex®) | 1998 | Anti-inflammatory | Selective COX-2 Inhibitor |

| Sildenafil (Viagra®) | 1998 | Erectile Dysfunction | PDE5 Inhibitor[5] |

| Rimonabant (Acomplia) | Withdrawn | Anti-obesity | Cannabinoid Receptor 1 (CB1) Inverse Agonist[2] |

| Apixaban (Eliquis®) | 2012 | Anticoagulant | Factor Xa Inhibitor[6] |

| Ruxolitinib (Jakafi®) | 2011 | Oncology/Myelofibrosis | JAK1/JAK2 Inhibitor |

| Baricitinib (Olumiant®) | 2018 | Rheumatoid Arthritis | JAK1/JAK2 Inhibitor[5] |

| Berotralstat (Orladeyo®) | 2020 | Hereditary Angioedema | Plasma Kallikrein Inhibitor[5][6] |

Future Perspectives

The journey of the pyrazole scaffold is far from over. Its proven track record and chemical tractability make it a continuous focus of innovation. Current research is exploring its use in novel therapeutic modalities, including covalent inhibitors and targeted protein degraders (PROTACs), where the pyrazole can serve as a stable, well-characterized ligand for a target protein or E3 ligase. The consistent emergence of new pyrazole-containing drugs in clinical trials signals that this "privileged" structure will remain a vital tool in the arsenal of medicinal chemists for years to come.[5][6]

References

-

Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 134. Available at: [Link]

-

MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

-

Jana, P. (2020). Therapeutic Activities of Pyrazole. International Journal of Pharmaceutical Erudition. Available at: [Link]

-

Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2032. Available at: [Link]

-

ResearchGate. (n.d.). Naturally occurring bioactive compounds containing the pyrazole scaffold. ResearchGate. Available at: [Link]

-

Taylor & Francis Online. (n.d.). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Taylor & Francis Online. Available at: [Link]

-

SlideShare. (n.d.). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. SlideShare. Available at: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

-

RCSB PDB. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RCSB PDB. Available at: [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

-

Springer. (2026). New Insights on Carbonyl-Infused Bis-Pyrazoles: Synthesis and Significance. Springer. Available at: [Link]

-

Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(1), 2-13. Available at: [Link]

-

MDPI. (n.d.). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. Available at: [Link]

-

Journal of Drug Delivery and Therapeutics. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Journal of Drug Delivery and Therapeutics. Available at: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 193-202. Available at: [Link]

-

Küçükgüzel, Ş. G., & Şenkardeş, S. (2015). Recent advances in bioactive pyrazoles. European Journal of Medicinal Chemistry, 97, 786-815. Available at: [Link]

-

Becerra, D., & Castillo, J. C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 15(1), 1-23. Available at: [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in bioactive pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Abstract

The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, make it a cornerstone of modern drug design.[1] This guide provides an in-depth technical exploration of the pyrazole core, from its fundamental characteristics and synthesis to its role in a multitude of blockbuster drugs. We will dissect the structure-activity relationships (SAR) that drive its efficacy in various therapeutic areas, including anti-inflammatory, anticancer, and central nervous system (CNS) applications. Through detailed case studies of FDA-approved drugs and forward-looking perspectives, this document serves as a comprehensive resource for researchers and professionals dedicated to the art and science of drug development.

The Pyrazole Core: Foundational Physicochemical & Structural Properties

The enduring success of the pyrazole scaffold is not accidental; it is rooted in a unique combination of chemical features that make it exceptionally well-suited for interacting with biological targets.

-

Aromaticity and Stability : The pyrazole ring is an aromatic system, which confers significant thermodynamic stability. This inherent stability often translates to metabolic resistance, a desirable trait in drug candidates, as it can lead to improved pharmacokinetic profiles.[1]

-

Hydrogen Bonding Capabilities : The pyrazole ring possesses a distinct arrangement of nitrogen atoms. The N1 nitrogen, akin to that in pyrrole, acts as a hydrogen bond donor. Conversely, the N2 nitrogen, behaving like the nitrogen in pyridine, serves as a hydrogen bond acceptor.[2][3] This dual functionality allows the scaffold to form specific, directional interactions within protein binding pockets, a critical factor for achieving high potency and selectivity.

-

Tautomerism : Unsubstituted or symmetrically substituted pyrazoles can exist as a mixture of tautomers. This dynamic equilibrium can be crucial for receptor binding, allowing the molecule to adopt the most favorable conformation to interact with its target.[2]

-

Dipole Moment and Modulation of Physicochemical Properties : The presence of two nitrogen atoms imparts a significant dipole moment to the ring. This feature can be exploited by medicinal chemists to fine-tune a molecule's overall polarity, influencing properties like solubility and membrane permeability. Furthermore, pyrazole is significantly less lipophilic (ClogP = 0.24) than a benzene ring (ClogP = 2.14), making it an excellent bioisostere for an aryl group when a reduction in lipophilicity is desired to improve a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2]

Synthetic Avenues to Pyrazole-Containing Compounds

The accessibility of a scaffold is paramount for its widespread use in drug discovery. Fortunately, a rich history of synthetic chemistry provides robust and versatile methods for constructing the pyrazole core.

-

Classical Synthesis : The most traditional and widely used method is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4] This approach, often referred to as the Knorr pyrazole synthesis, first reported in 1883, offers a straightforward route to a wide array of substituted pyrazoles.[5]

-

Modern Methodologies : Contemporary organic synthesis has expanded the toolkit for pyrazole construction. These methods include:

-

1,3-Dipolar Cycloadditions : Reactions of diazo compounds with alkynes provide a highly efficient and often regioselective route to pyrazoles.[6]

-

Metal-Catalyzed Reactions : Modern catalysis, particularly using catalysts like nano-ZnO, has enabled more environmentally friendly and efficient syntheses with high yields and shorter reaction times.[4]

-

Multi-Component Reactions : One-pot reactions that bring together three or more reactants are increasingly popular for building molecular complexity quickly, and several such strategies have been developed for pyrazole synthesis.

-

Detailed Experimental Protocol: Synthesis of a 1,3,5-substituted Pyrazole Derivative

This protocol describes a nano-ZnO catalyzed synthesis, highlighting a modern, efficient, and environmentally benign approach.[4]

Reaction: Condensation of phenylhydrazine with ethyl acetoacetate.

Materials:

-

Phenylhydrazine (1.0 mmol)

-

Ethyl acetoacetate (1.0 mmol)

-

Nano-ZnO catalyst (10 mol%)

-

Ethanol (5 mL)

Procedure:

-

To a 25 mL round-bottom flask, add phenylhydrazine (1.0 mmol), ethyl acetoacetate (1.0 mmol), and nano-ZnO catalyst (10 mol%).

-

Add ethanol (5 mL) as the solvent.

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux with constant stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to recover the nano-ZnO catalyst. The catalyst can be washed with ethanol, dried, and reused.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the pure 1,3,5-substituted pyrazole derivative.

Self-Validation: The success of the synthesis is confirmed by standard analytical techniques such as NMR (¹H and ¹³C) to verify the structure, mass spectrometry to confirm the molecular weight, and melting point determination to assess purity. The high yield (often >90%) and ease of purification are hallmarks of this efficient protocol.[4]

The Pharmacological Versatility of the Pyrazole Scaffold: Key Therapeutic Areas

The pyrazole nucleus is a chameleon in the world of pharmacology, found in drugs treating a vast array of conditions.[6][7] Its derivatives have shown a wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, antifungal, antiviral, and analgesic properties.[3][8]

Anti-inflammatory Agents: The COX-2 Revolution

Perhaps the most famous application of the pyrazole scaffold is in the development of selective cyclooxygenase-2 (COX-2) inhibitors.

-

Mechanism of Action : COX enzymes are responsible for the synthesis of prostaglandins, which mediate inflammation and pain. While COX-1 is constitutively expressed and plays a protective role in the gut and platelets, COX-2 is induced during inflammation. The goal was to create drugs that selectively inhibit COX-2, thereby reducing inflammation without the gastrointestinal side effects associated with non-selective NSAIDs.

-

Case Study: Celecoxib (Celebrex®) : Celecoxib is a diaryl-substituted pyrazole that achieved blockbuster status as a selective COX-2 inhibitor.[9] The key to its selectivity lies in its structure. The binding pocket of COX-2 is larger and has a side pocket that is absent in COX-1. The bulky sulfonamide group on one of the phenyl rings of Celecoxib fits snugly into this side pocket, an interaction that is sterically hindered in the narrower COX-1 active site. The pyrazole core acts as a central scaffold, correctly positioning the two aryl groups for optimal interaction with the enzyme's active site.[2]

Oncology: Targeting Protein Kinases

Protein kinases are a major class of drug targets in oncology, and the pyrazole scaffold has proven to be an exceptional "hinge-binder."

-

Mechanism of Action : Many kinase inhibitors function by competing with ATP for its binding site on the enzyme. A crucial interaction for many inhibitors is the formation of hydrogen bonds with the "hinge region" of the kinase, which connects the N- and C-lobes of the enzyme.

-

Case Study: Crizotinib (Xalkori®) : Crizotinib is a potent inhibitor of ALK (Anaplastic Lymphoma Kinase) and ROS1 kinases, used to treat certain types of non-small cell lung cancer.[2] In Crizotinib, the pyrazole ring plays a vital role. The "pyrrole-like" NH of the pyrazole acts as a hydrogen bond donor, while the adjacent "pyridine-like" nitrogen can act as an acceptor, forming key interactions with the kinase hinge region. This bidentate hydrogen bonding pattern anchors the inhibitor in the ATP binding pocket, leading to potent inhibition. Molecular docking studies have shown that the pyrazole ring of crizotinib can also engage in van der Waals interactions with specific glycine residues in the kinase hinge region.[2]

Central Nervous System (CNS) Disorders: A Tale of Efficacy and Caution

The pyrazole scaffold has also been used to target receptors in the CNS, with one notable example serving as a powerful lesson in drug development.

-

Case Study: Rimonabant (Acomplia®) : Rimonabant was developed as a selective cannabinoid CB1 receptor inverse agonist.[7] The CB1 receptor is involved in regulating appetite, and Rimonabant was initially marketed as an anti-obesity drug. While effective in promoting weight loss, it was later withdrawn from the market due to severe psychiatric side effects, including depression and suicidal ideation.[10] This case underscores that even with a highly effective scaffold like pyrazole, the overall pharmacological profile of a drug is determined by its interaction with the biological system as a whole, and off-target effects or complex downstream signaling can lead to unforeseen safety issues.

Anti-infective Applications

The pyrazole core is also a component of various anti-infective agents.

-

Antibacterial : Compounds like Sulfaphenazole, a sulfonamide antibacterial, incorporate a pyrazole ring.[2] In this context, the pyrazole often serves to modulate the physicochemical properties of the molecule, such as lipophilicity, to enhance its ability to penetrate bacterial cell membranes.[2] Some pyrazole derivatives have shown potent activity against multidrug-resistant strains like MRSA.[11]

-

Antifungal and Antiviral : The pyrazole scaffold has been incorporated into numerous compounds with demonstrated antifungal and antiviral activities, highlighting its broad utility in combating infectious diseases.[6][12]

Structure-Activity Relationship (SAR) and Bioisosterism

The true power of the pyrazole scaffold lies in the ability to systematically modify its structure to optimize pharmacological activity.

-

Bioisosteric Replacement : A bioisostere is a chemical substituent that can be interchanged with another substituent to produce a molecule with similar biological properties. The pyrazole ring is an excellent bioisostere for other aromatic rings like benzene or even other heterocycles.[2] Swapping a benzene ring for a pyrazole can:

-

Reduce Lipophilicity : Improving aqueous solubility and potentially reducing off-target toxicity.[2]

-

Introduce Hydrogen Bonding : Adding specific interactions with a target protein that were not possible with a simple phenyl ring.[2]

-

Alter Metabolism : The presence of nitrogen atoms can block sites of metabolism that might be problematic on a carbocyclic ring.[1]

-

Table 1: SAR Summary of Pyrazole Derivatives in Different Therapeutic Classes

| Therapeutic Area | Target | Key Pyrazole Position(s) for Substitution | Impact of Substitution | Example Drug |

| Anti-inflammatory | COX-2 | C3 and C5 | Diaryl substitution is crucial. One aryl group needs a specific substituent (e.g., SO₂NH₂) to fit into the COX-2 side pocket. | Celecoxib |

| Anticancer | Kinases (e.g., ALK) | N1 and C4 | Substitution at N1 can modulate solubility and cell permeability. The core pyrazole provides essential hinge-binding. | Crizotinib |

| CNS Disorders | CB1 Receptor | N1, C3, and C5 | Large, lipophilic groups at these positions were found to be critical for potent CB1 antagonism. | Rimonabant |

| Anticoagulant | Factor Xa | N1 and C3 | A key pyrazolo-piperidone moiety allows for hydrogen bonding with Gly216 in the active site. | Apixaban[2] |

Visualization of Key Concepts

To better illustrate the principles discussed, the following diagrams have been generated.

Caption: Key functional sites of the pyrazole scaffold.

Caption: General workflow for pyrazole synthesis.

Caption: Pyrazole as a kinase hinge-binder.

Future Perspectives & Emerging Trends

The story of the pyrazole scaffold is far from over. Its metabolic stability and versatile chemistry make it an ideal candidate for incorporation into novel therapeutic modalities.[1]

-

PROTACs and Molecular Glues : Proteolysis-targeting chimeras (PROTACs) are molecules that bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target. The stability and synthetic tractability of the pyrazole core make it an attractive component for the linker or the warhead of these next-generation therapeutics.

-

Covalent Inhibitors : While many pyrazole-based drugs are reversible inhibitors, the scaffold can be functionalized with reactive groups (e.g., acrylamides) to create covalent inhibitors that form a permanent bond with their target, often leading to increased potency and duration of action.

-

Fragment-Based Drug Discovery (FBDD) : Small, simple pyrazole fragments are excellent starting points in FBDD campaigns. Their well-defined vectoral chemistry allows them to be "grown" or linked in a controlled manner to generate potent and selective leads.

The development of new synthetic routes will continue to expand the chemical space accessible to medicinal chemists, ensuring that novel pyrazole structures can be created to tackle ever more challenging biological targets.[4]

Conclusion

The pyrazole scaffold is a testament to the power of a privileged structure in medicinal chemistry. Its journey from a simple heterocycle to the core of numerous life-changing medications is a result of its unique blend of physicochemical properties, synthetic accessibility, and pharmacological versatility. It has proven its worth time and again in delivering drugs with enhanced efficacy, selectivity, and safety profiles.[13][14] As drug discovery evolves towards more complex targets and novel therapeutic modalities, the robust and adaptable nature of the pyrazole ring ensures it will remain a vital tool in the medicinal chemist's arsenal for the foreseeable future.[1]

References

-

PubMed. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. [Link]

-

Connect Journals. Pyrazole Scaffold: A Remarkable Tool in Drug Development. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

-

Royal Society of Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

-

PMC. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. [Link]

-

ResearchGate. (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. [Link]

-

PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

SpringerLink. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. [Link]

-

Future Science. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. [Link]

-

PMC. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

-

MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

-

MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

-

MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

-

MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

MDPI. Requiem for Rimonabant: Therapeutic Potential for Cannabinoid CB1 Receptor Antagonists after the Fall. [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. globalresearchonline.net [globalresearchonline.net]